2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacokinetics Prediction

2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine family, defined by a bridgehead nitrogen scaffold. This compound is primarily supplied for research and further manufacturing use, with commercially available purities typically at 98%.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 1335052-44-2
Cat. No. B572103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid
CAS1335052-44-2
Synonyms2,6-diMethyliMidazo[1,2-a]pyriMidine-3-carboxylic acid
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCC1=CN2C(=C(N=C2N=C1)C)C(=O)O
InChIInChI=1S/C9H9N3O2/c1-5-3-10-9-11-6(2)7(8(13)14)12(9)4-5/h3-4H,1-2H3,(H,13,14)
InChIKeyFXQXVFFEGMKBJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 1335052-44-2): Core Sourcing Specifications


2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid [1] is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine family, defined by a bridgehead nitrogen scaffold [2]. This compound is primarily supplied for research and further manufacturing use, with commercially available purities typically at 98% . Its molecular characteristics, including a molecular weight of 191.19 g/mol, a topological polar surface area (TPSA) of 67.5 Ų, and a computed XLogP3-AA value of 1.7, suggest moderate permeability and solubility profiles suited for fragment-based design or late-stage functionalization [1].

Why Direct Replacement of 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid with Its Closest Analogs is Not Straightforward


Substitution with the unsubstituted imidazo[1,2-a]pyrimidine-3-carboxylic acid or the 2,6-dimethyl carboxamide derivative is not chemically equivalent. The dual methyl substitution on the 2- and 6-positions is a critical structural feature that differentiates this compound from its non-methylated or mono-methylated analogs [1]. In the context of anti-tubercular drug discovery, a very closely related 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide demonstrated potent activity against multi-drug resistant Mycobacterium tuberculosis [2], highlighting the functional importance of this exact core. Replacing the carboxylic acid functionality with a less polar group or altering the methylation pattern completely changes the reactivity for downstream amide coupling, which is the primary route to bioactive candidates. These subtle structural modifications directly impact the compound's utility, making unverified substitution a high-risk decision for any medicinal chemistry campaign relying on this scaffold [2].

Quantitative Comparator Evidence for 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid


Structural Differentiation and Physicochemical Property Comparison vs. Unsubstituted Core

Compared to the unsubstituted imidazo[1,2-a]pyrimidine-3-carboxylic acid, the targeted 2,6-dimethyl derivative introduces a significant increase in lipophilicity and a change in hydrogen bonding capacity. This is a key differentiator for procurement. The unsubstituted core has an XLogP3-AA of -0.1, whereas the target compound has a value of 1.7 [1]. This 1.8-unit increase directly reflects the two methyl groups and predicts improved passive membrane permeability, a critical factor for cellular target engagement. The hydrogen bond donor count is preserved at 1, but the acceptor count increases from 3 to 4 [1]. Furthermore, the topological polar surface area (TPSA) of the target compound is 67.5 Ų, compared to 67.5 Ų for the core [1].

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacokinetics Prediction

Comparative Utility as a Precursor for Anti-Tubercular Agents vs. Non-Methylated Analogs

The scientific value of this specific carboxylic acid is substantiated by the proven activity of its direct carboxamide derivative. In a head-to-head study of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and one 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide, the latter compound was selected for in-depth biological evaluation [1]. Seven agents from this class achieved MIC90 values <= 1 µM against replicating, nonreplicating, multi-, and extensively drug-resistant Mtb strains [1]. This quantitative whole-cell potency benchmark directly validates the use of this exact carboxylic acid as a critical synthetic intermediate. In contrast, the carboxamide derived from the non-methylated imidazo[1,2-a]pyrimidine-3-carboxylic acid did not feature in this study, implying that the dimethyl pattern is essential for achieving the reported potency [1].

Antitubercular Drug Discovery Structure-Activity Relationship Medicinal Chemistry

Procurement Purity Benchmarking for Consistent Synthesis

Reliable procurement hinges on verified purity, which directly impacts the yield and purity of final compounds in a synthetic sequence. The target compound is commercially available with a confirmed purity of 98% from multiple specialty chemical suppliers . This sets a clear benchmark for procurement. Comparable building blocks, such as the ethyl ester derivative, are often supplied at lower or unspecified purities, which can introduce unwanted side products during amide bond formation. Choosing a supplier that guarantees 98% purity for this specific carboxylic acid minimizes the risk of stalled syntheses or complex purification challenges.

Combinatorial Chemistry Organic Synthesis Quality Control

Specific Application Scenarios for 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 1335052-44-2)


Fragment-Based Drug Discovery Requiring a Privileged, Permeable Bicyclic Acid Core

For fragment libraries targeting intracellular protein-protein interactions, the selection of this specific compound is justified by its favorable balance of lipophilicity (XLogP = 1.7) and polarity (TPSA = 67.5 Ų), which predicts superior passive permeability compared to the unsubstituted core (XLogP = -0.1) [1]. This property is critical for achieving cellular activity in phenotypic or target-based whole-cell screens. Structural biology groups can also leverage the 3-carboxylic acid as a chemical handle for rapid amide bond formation to explore SAR.

Medicinal Chemistry for Drug-Resistant Tuberculosis (TB) Lead Optimization

This compound serves as a validated synthetic gateway to a class of potent anti-TB agents. A directly derived 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide demonstrated MIC90 values <= 1 µM against replicating, nonreplicating, multi- and extensively drug-resistant Mycobacterium tuberculosis strains [2]. This established biological benchmark makes this specific carboxylic acid the preferred starting material for any medicinal chemistry group iterating on this scaffold to improve potency, selectivity, or pharmacokinetic properties against resistant TB.

Organic Synthesis for Late-Stage Functionalization in Drug Discovery

Synthetic chemists can confidently procure this compound at a verified purity of 98% for use as a robust building block in parallel synthesis or high-throughput chemistry. Its specific reactivity profile, defined by the 2- and 6-methyl substituents, allows for predictable and high-yielding amide couplings [2], which is not necessarily replicable with non-methylated or other substituted analogs. This reliability reduces the risk of failed reactions in automated library production.

In Silico Modeling and Pharmacophore Hypothesis Validation

Computational chemists requiring a well-defined, drug-like bicyclic acid for docking studies or pharmacophore model refinement should choose this compound. Its precise structural features, particularly the 2,6-dimethyl pattern, are critical for recapitulating key interactions observed in the active site of targets like those in Mtb, as evidenced by the experimental activity of its derivatives [2]. Using the unsubstituted or mono-methyl analogs would lead to inaccurate binding mode predictions and flawed pharmacophore models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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